molecular formula C10H17BNO+ B13783393 Trihydro(4-phenylmorpholine-N4)boron

Trihydro(4-phenylmorpholine-N4)boron

Cat. No.: B13783393
M. Wt: 178.06 g/mol
InChI Key: NHIZVLFPBWJABN-UHFFFAOYSA-N
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Description

Trihydro(4-phenylmorpholine-N4)boron is a chemical compound with the molecular formula C10H19BNO and a molecular weight of 180.07496 g/mol It is known for its unique structure, which includes a boron atom bonded to a 4-phenylmorpholine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trihydro(4-phenylmorpholine-N4)boron typically involves the reaction of borane with 4-phenylmorpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{Borane} + \text{4-phenylmorpholine} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

Trihydro(4-phenylmorpholine-N4)boron undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different boron-containing products.

    Reduction: It can be reduced under specific conditions to yield other boron complexes.

    Substitution: The phenyl group or the morpholine ring can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids or borate esters, while reduction can produce simpler boron-hydride complexes.

Scientific Research Applications

Trihydro(4-phenylmorpholine-N4)boron has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is utilized in the production of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of Trihydro(4-phenylmorpholine-N4)boron involves its interaction with specific molecular targets. The boron atom in the compound can form stable complexes with various biomolecules, influencing their activity and function. The pathways involved in these interactions are still under investigation, but they are believed to involve coordination chemistry and boron-mediated reactions.

Comparison with Similar Compounds

Similar Compounds

  • Borane-tetrahydrofuran complex
  • Borane-dimethyl sulfide complex
  • Borane-pyridine complex

Uniqueness

Trihydro(4-phenylmorpholine-N4)boron is unique due to its specific structure, which includes a phenyl group and a morpholine ring This structure imparts distinct chemical properties and reactivity compared to other boron-containing compounds

Properties

Molecular Formula

C10H17BNO+

Molecular Weight

178.06 g/mol

InChI

InChI=1S/C10H17BNO/c11-12(6-8-13-9-7-12)10-4-2-1-3-5-10/h1-2,10H,3-9H2/q+1

InChI Key

NHIZVLFPBWJABN-UHFFFAOYSA-N

Canonical SMILES

[B][N+]1(CCOCC1)C2CCC=CC2

Origin of Product

United States

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